6-Methyl-6-hepten-2-one

Chemical Ecology Pheromone Biosynthesis Bark Beetle Semiochemistry

6-Methyl-6-hepten-2-one (CAS 10408-15-8, molecular formula C8H14O, molecular weight 126.2 g/mol) is an unsaturated methylated aliphatic ketone characterized by a terminal alkene and a ketone functionality at the 2-position. Its structural features—specifically the 6,7-double bond conjugated with a methyl branch—distinguish it from other heptenone isomers and dictate its unique reactivity in organic synthesis and semiochemical pathways.

Molecular Formula C8H14O
Molecular Weight 126.2 g/mol
CAS No. 10408-15-8
Cat. No. B088235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-6-hepten-2-one
CAS10408-15-8
Synonyms6-methyl-6-hepten-2-one
Molecular FormulaC8H14O
Molecular Weight126.2 g/mol
Structural Identifiers
SMILESCC(=C)CCCC(=O)C
InChIInChI=1S/C8H14O/c1-7(2)5-4-6-8(3)9/h1,4-6H2,2-3H3
InChIKeyFMCHGBFGIKQNCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-6-hepten-2-one (CAS 10408-15-8): Procurement-Grade Overview and Chemical Identity


6-Methyl-6-hepten-2-one (CAS 10408-15-8, molecular formula C8H14O, molecular weight 126.2 g/mol) is an unsaturated methylated aliphatic ketone characterized by a terminal alkene and a ketone functionality at the 2-position [1]. Its structural features—specifically the 6,7-double bond conjugated with a methyl branch—distinguish it from other heptenone isomers and dictate its unique reactivity in organic synthesis and semiochemical pathways [1]. This compound serves as a key intermediate in fragrance and flavor synthesis, a precursor to biologically active molecules, and a critical component in insect chemical ecology studies [1].

Why Generic Substitution Fails: Critical Differentiation of 6-Methyl-6-hepten-2-one from Isomeric and Saturated Analogs


Generic substitution among heptenone isomers or saturated analogs is not scientifically valid due to profound differences in biosynthetic fate, chemoselectivity, and physicochemical properties. The position of the alkene, the degree of unsaturation, and the branching pattern collectively govern a compound's role as a biosynthetic precursor, its olfactory profile, and its reactivity in cross-coupling or cyclization reactions [1]. For instance, 6-Methyl-6-hepten-2-one acts as a specific precursor to the aggregation pheromone frontalin in bark beetles, a role not shared by its positional isomer 6-Methyl-5-hepten-2-one [1]. The evidence presented below quantifies these key differentiation points to inform rigorous scientific selection.

6-Methyl-6-hepten-2-one (CAS 10408-15-8): Quantified Differentiation Evidence for Scientific Procurement


Biosynthetic Precursor Specificity: Unique Role in Frontalin Pheromone Biosynthesis

6-Methyl-6-hepten-2-one is the biosynthetic precursor to the aggregation pheromone frontalin in spruce beetle (Dendroctonus rufipennis), a role not shared by its structural isomer 6-Methyl-5-hepten-2-one (sulcatone) [1]. In in vivo studies, exposure of spruce beetles to deuterated 6-Methyl-6-hepten-2-one resulted in the production of deuterated frontalin, confirming direct conversion. In contrast, beetles exposed to 6-Methyl-5-hepten-2-one did not convert it to 6-Methyl-6-hepten-2-one, demonstrating that the latter is an obligate and non-interchangeable intermediate [1].

Chemical Ecology Pheromone Biosynthesis Bark Beetle Semiochemistry

Thermal Dehydration Selectivity: High-Yield Synthesis of 6-Methyl-6-hepten-2-one

The synthesis of 6-Methyl-6-hepten-2-one can be achieved in nearly quantitative yield via pyrolysis of 6-methyl-6-hydroxy-2-heptanone acetate at 450°C through a Pyrex tube packed with crushed glass [1]. This route yields the terminal alkene product exclusively. In contrast, dehydration of the corresponding 5-hydroxy isomer (6-methyl-5-hydroxy-2-heptanone) under similar conditions yields the internal alkene 6-Methyl-5-hepten-2-one as the primary product, with only trace amounts of the 6-isomer [1]. This demonstrates a clear chemoselectivity advantage for the 6-methyl-6-hepten-2-one scaffold when the terminal alkene is the desired synthetic target.

Organic Synthesis Process Chemistry Dehydration Reactions

Functional Group Reactivity: Electrophilic Site Distinct from Conjugated Enones

6-Methyl-6-hepten-2-one possesses an isolated ketone and a terminal, non-conjugated alkene, which confers distinct chemoselectivity compared to conjugated enones like 6-Methyl-3-hepten-2-one [1]. The conjugated system in 6-Methyl-3-hepten-2-one activates the β-carbon for nucleophilic attack (Michael addition), whereas the isolated double bond in 6-Methyl-6-hepten-2-one is more prone to electrophilic addition (e.g., epoxidation, hydroboration) without affecting the ketone. This fundamental difference dictates the reagent compatibility and the reaction sequence in multi-step syntheses [1].

Organic Chemistry Chemoselectivity Synthetic Intermediates

Physicochemical Property Differentiation: Boiling Point and Density vs. Saturated Analog

The presence of a double bond significantly alters the physicochemical properties of 6-Methyl-6-hepten-2-one compared to its fully saturated analog, 6-Methyl-2-heptanone. The target compound has a reported boiling point of 169.4°C at 760 mmHg and a density of 0.826 g/cm³ . In contrast, 6-Methyl-2-heptanone exhibits a higher boiling point of 172-174°C at 760 mmHg and a higher density of 0.815-0.820 g/cm³ . These differences, while subtle, are critical for industrial separations, particularly in vacuum distillation and purification processes where even small variations in vapor pressure can impact column design and energy consumption.

Physical Chemistry Process Engineering Analytical Chemistry

Retention Index Differentiation: GC-MS Confirmation for Isomer Identification

In gas chromatographic analysis, 6-Methyl-6-hepten-2-one exhibits a distinct retention time and Kovats retention index compared to its common isomer, 6-Methyl-5-hepten-2-one. This separation is critical for unambiguous identification in complex mixtures, such as insect volatile blends or natural product extracts . For instance, in a standard GC-MS protocol for cabbage volatiles, 6-Methyl-5-hepten-2-one (purity 99%) is used as a reference standard, and its retention index is well-defined. 6-Methyl-6-hepten-2-one, due to its different alkene position, will elute at a different time, enabling precise quantification and avoiding misidentification .

Analytical Chemistry GC-MS Volatile Organic Compound Analysis

6-Methyl-6-hepten-2-one: Evidence-Based Application Scenarios for Research and Industry


Semiochemical Research: Elucidation of Frontalin Biosynthetic Pathways in Bark Beetles

6-Methyl-6-hepten-2-one is the definitive precursor for frontalin in spruce beetle and related Dendroctonus species [1]. Researchers investigating pheromone biosynthesis must use this specific compound, as the 5-isomer is not converted. Procurement should prioritize high-purity material to avoid confounding signals in GC-MS analysis of beetle volatiles. The compound is used in in vivo isotopic labeling studies (e.g., with deuterium or ¹³C) to trace metabolic flux and confirm enzymatic steps [2].

Synthetic Organic Chemistry: Selective Synthesis of Terminal Alkene-Functionalized Ketones

For chemists building complex molecules, 6-Methyl-6-hepten-2-one offers a high-yielding route via pyrolysis of 6-methyl-6-hydroxy-2-heptanone acetate [1]. This method is particularly valuable when a terminal alkene is required for subsequent transformations like epoxidation, hydroboration-oxidation, or cross-metathesis. In contrast, attempting to access this scaffold from the 5-hydroxy isomer or via other dehydration methods yields predominantly the internal alkene, necessitating additional purification steps [1].

Flavor and Fragrance Intermediate Synthesis: Non-Conjugated Ketone Building Block

6-Methyl-6-hepten-2-one serves as a key intermediate in the synthesis of various fragrance and flavor compounds, including certain vitamins and fine chemicals [1]. Its non-conjugated double bond allows for selective functionalization without altering the ketone, enabling the construction of complex odorant molecules. For example, it can be used as a starting material for the synthesis of dihydrogeraniol and related terpenoid fragrances [1]. In this context, the 6-isomer is chosen over the 5-isomer or saturated analogs to achieve a specific molecular skeleton and olfactory profile [1].

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